molecular formula C28H30N4O3S2 B3305198 N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide CAS No. 922837-20-5

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B3305198
CAS No.: 922837-20-5
M. Wt: 534.7 g/mol
InChI Key: ZSRLIPBQQYLXLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, a piperidine sulfonyl group, and a pyridine moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the ethyl group at the 6th position. The piperidine sulfonyl group is then attached to the benzamide structure, and finally, the pyridine moiety is introduced through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzothiazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The benzothiazole core may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity, while the pyridine moiety may facilitate interactions with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
  • N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-ethylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide

Uniqueness

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O3S2/c1-3-21-7-12-25-26(18-21)36-28(30-25)32(19-23-6-4-5-15-29-23)27(33)22-8-10-24(11-9-22)37(34,35)31-16-13-20(2)14-17-31/h4-12,15,18,20H,3,13-14,16-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRLIPBQQYLXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC(CC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 2
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 4
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 5
Reactant of Route 5
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(6-ethyl-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]-N-[(pyridin-2-yl)methyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.